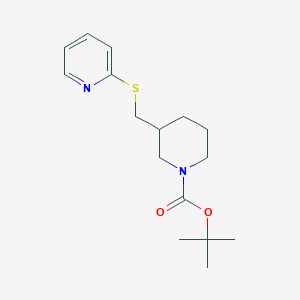

tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate

Description

CAS No.: 745066-48-2 Molecular Formula: C₁₆H₂₄N₂O₂S Molecular Weight: 308.44 g/mol Storage: Sealed in dry conditions at 2–8°C .

This compound features a piperidine ring substituted with a tert-butyl carbamate group and a (pyridin-2-ylthio)methyl moiety. Its hazard profile includes warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as protective gloves and eye gear during handling .

Properties

IUPAC Name |

tert-butyl 3-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-7-13(11-18)12-21-14-8-4-5-9-17-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMIWNRZIRETHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of tert-butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate hinges on two critical transformations:

- Introduction of the tert-butyl carbamate group at the piperidine nitrogen.

- Formation of the (pyridin-2-ylthio)methyl moiety at the 3-position.

Retrosynthetically, the molecule dissects into two precursors:

- tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate : A piperidine derivative with a bromomethyl group at position 3.

- Pyridine-2-thiol : The sulfur nucleophile for thioether formation.

Synthesis of tert-Butyl 3-(Bromomethyl)piperidine-1-carboxylate

Piperidine Functionalization and Boc Protection

The synthesis begins with piperidine , which undergoes N-protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP) to yield tert-butyl piperidine-1-carboxylate . Subsequent functionalization at the 3-position requires regioselective introduction of a hydroxymethyl group.

Hydroxymethylation via Aldol Condensation

3-Hydroxymethylpiperidine derivatives are accessible through Grignard addition to piperidin-3-one. For example, reaction with formaldehyde in the presence of magnesium affords 3-hydroxymethylpiperidine, which is then Boc-protected.

Bromination of Hydroxymethyl Intermediate

The hydroxymethyl group is converted to a bromomethyl substituent using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine. For instance, treatment of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with PBr₃ in dichloromethane at 0°C yields tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in >85% yield.

Thioether Formation via Nucleophilic Substitution

Reaction of Bromomethyl Intermediate with Pyridine-2-thiol

The bromomethyl group undergoes Sₙ2 displacement with pyridine-2-thiol under basic conditions. Typical protocols employ sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (1.0 equiv) and pyridine-2-thiol (1.2 equiv) are dissolved in dry THF.

- NaH (1.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 h.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (30% ethyl acetate/hexane) to afford the product as a pale-yellow oil (75–85% yield).

Mechanistic Insights :

- The base deprotonates pyridine-2-thiol, generating a thiolate ion.

- The thiolate attacks the electrophilic bromomethyl carbon, displacing bromide and forming the thioether linkage.

Alternative Synthetic Routes

Thiol-Ene Click Chemistry

A modern approach utilizes thiol-ene reactions under radical conditions. Irradiation of a mixture containing tert-butyl 3-allylpiperidine-1-carboxylate and pyridine-2-thiol in the presence of a photoinitiator (e.g., DMPA) yields the thioether via anti-Markovnikov addition. While efficient, this method requires specialized equipment and offers modest yields (~60%).

Mitsunobu Reaction

The Mitsunobu reaction couples tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with pyridine-2-thiol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . This method avoids bromide intermediates but is less atom-economical due to stoichiometric phosphine oxide byproducts.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Optimization and Challenges

Regioselectivity in Piperidine Functionalization

Introducing substituents at the 3-position of piperidine remains challenging due to steric and electronic factors. Directed ortho-metalation strategies using directing groups (e.g., oxazolines) have shown promise but require additional synthetic steps.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Bromomethyl intermediates are preferred over chloromethyl analogs due to superior leaving-group ability, reducing reaction times. Solvent recovery systems (e.g., THF distillation) and catalytic base recycling (e.g., polymer-supported K₂CO₃) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the pyridin-2-ylthio group.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate is primarily studied for its potential therapeutic effects. The compound has been explored in the context of:

- Anticancer Agents: Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. The incorporation of the pyridinylthio group may enhance the compound's efficacy against certain cancer types by modulating biological pathways involved in tumor growth and metastasis .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules with potential biological activity. It can be utilized to:

- Develop New Pharmacophores: By modifying the piperidine ring or the attached pyridinylthio group, researchers can create novel compounds that may interact with specific biological targets, potentially leading to new drugs .

Neuropharmacology

Studies have suggested that piperidine derivatives can influence neurotransmitter systems, making them candidates for neuropharmacological applications:

- Potential Neuroprotective Agents: Compounds like this compound may be investigated for their ability to protect neuronal cells from damage, which is crucial in conditions like Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can form coordination complexes with metal ions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Derivatives

Compound A : tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

CAS No.: 1707580-61-7 Molecular Formula: C₁₅H₂₃N₃O₂ Molecular Weight: 277.36 g/mol Physical State: Light yellow solid Safety: No GHS classification specified; requires respiratory and eye protection .

| Property | Target Compound | Compound A |

|---|---|---|

| Core Structure | Piperidine | Piperidine |

| Substituent | Pyridin-2-ylthio | Pyridin-3-yl + amino |

| Key Functional Group | Thioether | Amine |

| Hazards | H302, H315, H319 | Unclassified |

Key Differences :

- Compound A replaces the thioether with a pyridin-3-ylamine group, reducing sulfur-related reactivity and altering solubility.

Pyrrolidine-Based Derivatives

Compound B : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

CAS No.: Not provided Molecular Formula: C₁₇H₂₄IN₃O₄ (estimated) Key Features: Pyrrolidine ring, iodo-methoxy substituents on pyridine .

Compound C : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

CAS No.: Not provided Molecular Formula: C₁₉H₂₈BrN₃O₅ (estimated) Key Features: Bromo and dimethoxymethyl groups on pyridine .

| Property | Target Compound | Compound B/C |

|---|---|---|

| Core Structure | Piperidine | Pyrrolidine |

| Substituent | Pyridin-2-ylthio | Halogenated pyridines |

| Key Functional Group | Thioether | Ether + halogens |

| Potential Applications | Metabolic studies | Cross-coupling reactions |

Key Differences :

Azetidine-Based Derivatives

Compound D : tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

CAS No.: 1236861-59-8 Molecular Formula: C₁₂H₁₇N₃O₂ Molecular Weight: 235.28 g/mol Key Features: Azetidine (4-membered ring) with pyrimidin-2-yl substituent .

| Property | Target Compound | Compound D |

|---|---|---|

| Core Structure | Piperidine | Azetidine |

| Substituent | Pyridin-2-ylthio | Pyrimidin-2-yl |

| Ring Size Impact | Moderate flexibility | High ring strain |

| Hazards | H302, H315, H319 | Not specified |

Key Differences :

- Pyrimidine’s dual nitrogen atoms offer additional hydrogen-bonding sites compared to pyridine .

Biological Activity

tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate (CAS No. 745066-48-2) is a piperidine derivative characterized by the presence of a pyridin-2-ylthio group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a building block for drug development.

The molecular formula of this compound is CHNOS, with a molecular weight of 308.44 g/mol. The compound exhibits structural features that may influence its biological interactions, including the ability to form coordination bonds with metal ions and hydrogen bonds with amino acid residues in proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-2-ylthio group enhances the compound's ability to participate in biochemical reactions, potentially leading to enzyme inhibition or modulation of protein-ligand interactions .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes. For example, studies have shown that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis . The inhibition of MMPs could suggest a potential application in cancer therapeutics.

Case Studies

A recent study evaluated the effects of similar piperidine derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in triple-negative breast cancer (TNBC) models while showing minimal effects on non-cancerous cells. This selectivity underscores the therapeutic potential of such compounds in targeting malignant cells while sparing normal tissues .

Comparative Analysis

A comparison with other similar compounds reveals that the unique substitution pattern of this compound may provide enhanced biological activity. For instance, related compounds lacking the pyridin-2-ylthio group exhibited reduced efficacy in enzyme inhibition assays .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate, and what critical reaction conditions must be controlled?

Answer:

The synthesis of this compound typically involves multi-step protocols. A plausible route includes:

- Step 1: Alkylation of a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) with a pyridinylthio-containing electrophile under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) to introduce the thioether linkage .

- Step 2: Protection/deprotection steps to preserve functional group integrity, such as using Boc (tert-butoxycarbonyl) groups .

- Critical Conditions:

- Temperature: Maintain ≤0°C during alkylation to avoid side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

A combination of analytical techniques is essential:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis: Validate C, H, N, S content to ±0.3% deviation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific safety data for this compound is limited, general precautions for piperidine derivatives apply:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to mitigate inhalation risks, as thiomethyl groups may release volatile sulfur compounds .

- Storage: Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can researchers optimize reaction yields for the introduction of the pyridinylthio moiety during synthesis?

Answer:

Yield optimization requires addressing common pitfalls:

- Competitive Side Reactions: Thiol groups may oxidize to disulfides; use degassed solvents and reducing agents (e.g., DTT) to suppress oxidation .

- Steric Hindrance: Bulky tert-butyl groups on piperidine can slow alkylation; increase reaction time (24–48 hrs) and use excess electrophile (1.5–2.0 eq) .

- Catalysis: Transition-metal catalysts (e.g., CuI) can enhance coupling efficiency in thioether formation .

Advanced: What methodologies are suitable for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes, leveraging the pyridinylthio group’s potential for π-π stacking or hydrogen bonding .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar analogs?

Answer:

- Meta-Analysis: Compare datasets from multiple sources (e.g., PubChem, peer-reviewed studies) to identify trends or outliers .

- Structural Comparisons: Use X-ray crystallography or DFT calculations to assess how substituents (e.g., trifluoroacetamido vs. thiomethyl) alter bioactivity .

- Assay Validation: Replicate conflicting studies under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables .

Advanced: What strategies can distinguish the biological and chemical reactivity of this compound from its structural analogs?

Answer:

- Functional Group Analysis: The pyridinylthio group confers distinct redox properties (vs. trifluoroacetamido or bromophenyl groups in analogs), impacting metabolic stability and electron transfer pathways .

- Comparative SAR Studies: Test analogs with incremental modifications (e.g., replacing sulfur with oxygen in the thiomethyl group) to map structure-activity relationships .

- Reactivity Profiling: Use kinetic assays (e.g., nucleophilic substitution rates) to compare thiomethyl vs. methoxy or amino derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.